

Diisodecyldimethylammonium Chloride (DIDAC): A Comprehensive Physicochemical Profile for Advanced Applications

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Compound of Interest

Compound Name:	<i>Diisodecyldimethylammonium chloride</i>
CAS No.:	<i>91490-94-7</i>
Cat. No.:	<i>B14366555</i>

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This technical guide offers an in-depth examination of the fundamental physicochemical properties of **Diisodecyldimethylammonium chloride (DIDAC)**. Tailored for researchers, scientists, and professionals engaged in drug development and formulation, this document transcends a mere listing of data. It provides a synthesized analysis, grounded in established scientific principles, to illuminate the causality behind DIDAC's behavior. A thorough understanding of these core characteristics is paramount for formulating effective, stable, and safe products, predicting its performance in complex systems, and ensuring regulatory compliance.

Molecular Identity and Structural Elucidation

Diisodecyldimethylammonium chloride (DIDAC) is a prominent member of the quaternary ammonium compound (QAC) family, classifying it as a cationic surfactant.[1] Its molecular architecture features two long, branched isodecyl chains and two methyl groups covalently

bonded to a central, positively charged nitrogen atom, with a chloride anion providing charge neutrality.

A critical point of understanding lies in the term "isodecyl." This does not denote a single, linear C10 isomer but rather a complex mixture of branched-chain C10 isomers. This structural heterogeneity is a direct consequence of its synthesis, which typically involves the oligomerization of propylene. This isomeric complexity is a defining feature, not a defect. It significantly influences DIDAC's physical state, enhancing its liquidity at room temperature compared to linear-chain analogues, and contributes to its high biocidal efficacy.

Key Identifiers:

Identifier	Value	Source
Chemical Name	Diisodecyldimethylammonium chloride	[2]
CAS Number	7173-51-5	[1][2]
EC Number	230-525-2	[1][2]
Molecular Formula	C ₂₂ H ₄₈ ClN	[1]
Average Molecular Weight	362.08 g/mol	[1][3]

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of DIDAC, which are foundational to its application in diverse formulations.

Property	Value / Description	Significance in Formulation & Application
Appearance	Clear, pale yellow to straw-colored liquid.[2][4]	Indicates purity and allows for use in formulations where clarity is desired. Its liquid state facilitates ease of handling and blending.
Odor	Mild, almond-like or alcoholic.[4]	An important sensory parameter for final product formulations, especially in consumer-facing applications.
Solubility	Freely soluble in water; soluble in polar organic solvents like ethanol and acetone.[1][4]	High water solubility is essential for creating effective aqueous-based disinfectants and cleaners. Solubility in organic solvents provides versatility for non-aqueous or mixed-solvent systems.
Density	Approx. 0.93-0.98 g/cm ³ at 20°C.[2]	A critical parameter for precise manufacturing, enabling accurate dosing and weight-to-volume calculations.
pH (1% aqueous solution)	Typically 6.0-8.0.[2]	A near-neutral pH range makes it compatible with a wide array of excipients and less corrosive to surfaces than highly acidic or alkaline biocides.
Boiling Point	>180°C.[3][5]	The high boiling point signifies low volatility, contributing to formulation stability during storage and ensuring the active ingredient remains on treated surfaces.

Vapor Pressure	<0.00001 Pa at 20°C.[3]	Extremely low vapor pressure confirms its non-volatile nature, which is crucial for maintaining concentration and for worker safety.
Flash Point	Approx. 96°C (closed cup)	A key safety metric for handling, storage, and transportation, indicating its flammability characteristics.

Surface Activity: The Mechanism of Action

As a cationic surfactant, DIDAC's primary functions—whether as a biocide, conditioning agent, or emulsifier—are dictated by its behavior at interfaces. The molecule's amphipathic nature, with a hydrophilic quaternary ammonium "head" and two large, hydrophobic branched "tails," drives it to accumulate at interfaces like air-water, oil-water, and, most importantly, microbial cell membranes.

A fundamental parameter for any surfactant is its Critical Micelle Concentration (CMC). This is the concentration threshold above which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles. Above the CMC, properties like surface tension become relatively constant.

The Causality Behind CMC's Importance:

- **Biocidal Efficacy:** The monomeric form of DIDAC is considered the most biocidally active. Individual molecules can more readily adsorb to and integrate with the negatively charged phospholipids in microbial cell membranes, leading to membrane disruption, leakage of essential cytoplasmic contents, and cell death.
- **Formulation Science:** Micelle formation can significantly alter a formulation's properties, including its ability to solubilize oils, fragrances, or other poorly soluble components. Understanding the CMC is crucial for creating stable and effective microemulsions or other complex delivery systems.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) via Tensiometry

This protocol describes the standardized Du Noüy ring method for determining the CMC. The underlying principle is that as the concentration of a surfactant increases, it populates the air-water interface, reducing the solution's surface tension. This reduction continues until the interface is saturated, at which point micelles begin to form in the bulk solution, and the surface tension plateaus.

Materials & Equipment:

- Precision Tensiometer (e.g., Krüss, Lauda) with a platinum-iridium Du Noüy ring
- High-purity DIDAC standard
- ASTM Type I or equivalent deionized water
- High-precision analytical balance
- Class A volumetric flasks and pipettes
- Temperature-controlled sample vessels

Step-by-Step Methodology:

- **Solution Preparation:** Prepare a concentrated stock solution of DIDAC in deionized water (e.g., 1000 mg/L). Perform a series of precise dilutions to create solutions spanning a wide concentration range expected to bracket the CMC (e.g., 0.1 to 500 mg/L).
- **Instrument Calibration & Ring Preparation:** Calibrate the tensiometer according to the manufacturer's protocol using deionized water of a known surface tension. The Du Noüy ring must be impeccably clean; this is achieved by flaming it to a red heat in an alcohol lamp to burn off any organic residues. Allow it to cool completely.
- **Temperature Equilibration:** Place each sample solution in the measurement vessel and allow it to equilibrate to a constant temperature (e.g., 25°C), as surface tension is temperature-dependent.

- Measurement Cycle:
 - Immerse the clean ring below the surface of the sample solution.
 - Initiate the measurement cycle. The instrument will slowly raise the ring, forming a meniscus.
 - The force required to pull the ring from the surface is measured just before the meniscus breaks. This force is directly proportional to the surface tension.
 - Perform at least three replicate measurements for each concentration to ensure reproducibility.
- Data Analysis & Interpretation:
 - Plot the average surface tension (mN/m) against the logarithm of the DIDAC concentration.
 - The resulting graph will exhibit two distinct linear regions. The first shows a sharp decrease in surface tension with increasing concentration. The second shows a plateau where surface tension remains nearly constant.
 - The CMC is determined from the intersection point of the two best-fit lines drawn through these regions.

Trustworthiness & Self-Validation: The integrity of this protocol is ensured by using high-purity standards, precise dilutions, and rigorous instrument calibration. The clear, sharp inflection point on the resulting plot serves as an internal validation of the data's quality, confirming that a distinct CMC has been accurately identified.

Stability and Degradation Profile

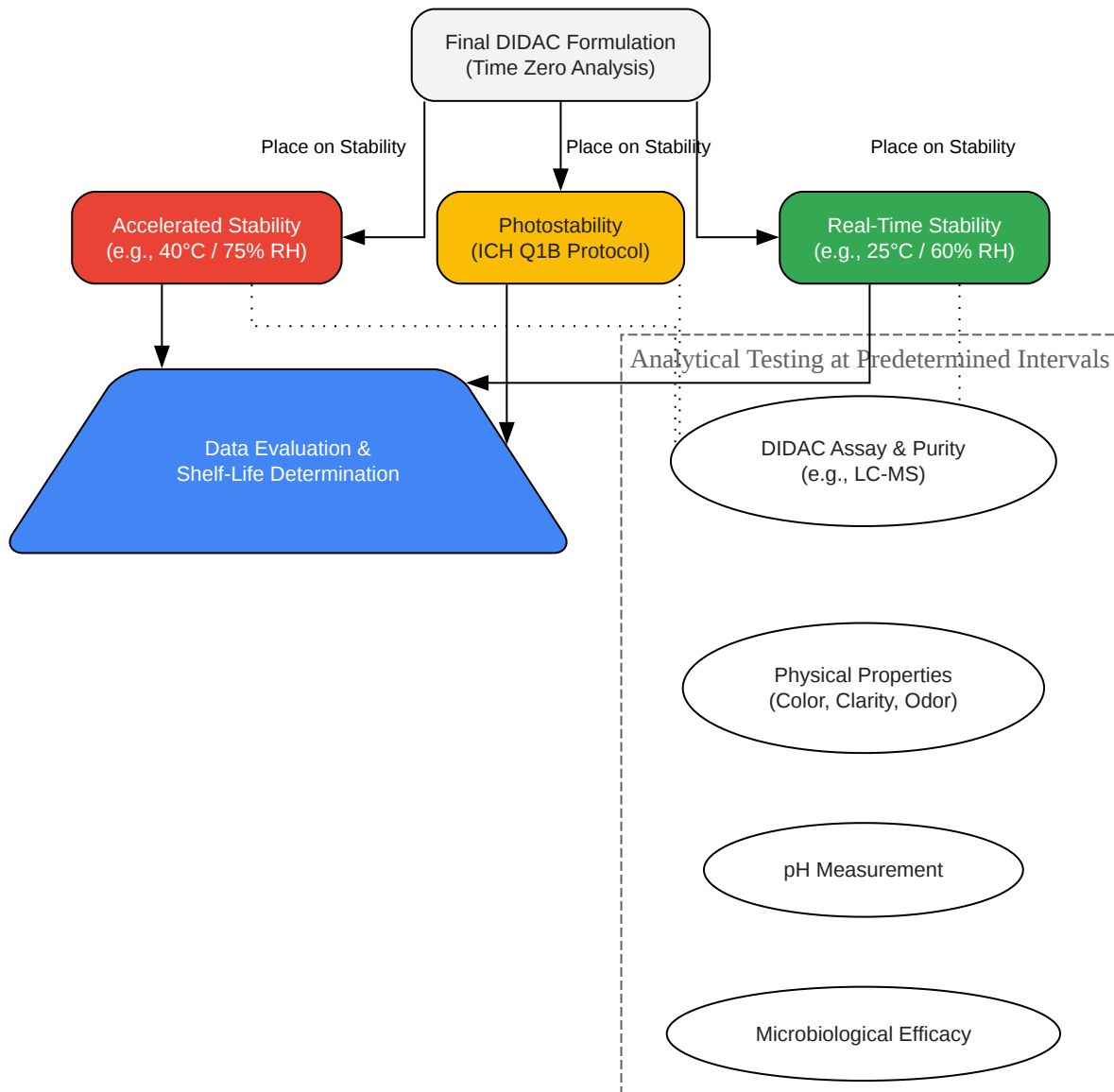
The chemical stability of DIDAC is a cornerstone of its utility, ensuring consistent performance throughout a product's shelf life and providing insight into its environmental persistence.

- **Thermal Stability:** DIDAC demonstrates excellent thermal stability, as indicated by its high boiling point and low vapor pressure.^{[3][4]} It withstands typical processing and long-term storage conditions without significant thermal decomposition.

- **pH Stability:** It remains stable and effective across a broad pH range (approx. 5-9).[2] This robustness is a significant advantage, allowing for its inclusion in diverse formulations from slightly acidic to moderately alkaline without compromising its activity. However, at extreme pH values (>9), decomposition can be accelerated.[6]
- **Compatibility with Oxidizers:** Strong oxidizing agents, such as sodium hypochlorite (bleach) or peracetic acid, will chemically degrade DIDAC, leading to a loss of antimicrobial efficacy. Co-formulation is therefore not recommended.

Logical Framework for Formulation Stability Assessment

The following diagram outlines a comprehensive workflow for evaluating the stability of a final product containing DIDAC. This systematic approach is essential for establishing product shelf-life and ensuring quality.



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Caption: A logical workflow for the stability testing of a DIDAC-based product.

Formulation Compatibility

A deep understanding of DIDAC's compatibility is non-negotiable for the successful development of multi-component products. As a cationic molecule, its interactions are governed by electrostatic forces.

- **Compatible:** DIDAC is highly compatible with other cationic surfactants and with non-ionic surfactants. This synergy is often exploited in advanced disinfectant-cleaners, where non-ionics provide detergency to lift soils, allowing the cationic DIDAC to effectively reach and kill microbes on the surface.
- **Incompatible:** The primary and most critical incompatibility is with anionic materials. This includes anionic surfactants (e.g., sodium lauryl sulfate, soaps), thickeners (e.g., carbomers, xanthan gum), and other negatively charged polymers. The electrostatic attraction between the cationic DIDAC and anionic substances results in the formation of an insoluble complex, leading to precipitation and the deactivation of both components.
- **Material Compatibility:** DIDAC exhibits excellent compatibility with a wide range of materials, including stainless steel, many plastics (HDPE, PP, PVC), and ceramics. However, it is always prudent to conduct specific compatibility testing with any proprietary materials, elastomers, or sensitive coatings.

Diagram: Core Compatibility Relationships

Caption: A summary of key chemical compatibilities for DIDAC in formulations.

Conclusion

The physicochemical properties of **Diisodecyltrimethylammonium chloride** are inextricably linked to its high performance as a broad-spectrum biocide and versatile cationic surfactant. Its unique branched alkyl structure confers advantageous physical properties, while its cationic nature dictates its mechanism of action and formulation compatibility. By understanding and applying the principles outlined in this guide—from its molecular identity and surface activity to its stability and compatibility profiles—researchers and formulators can effectively leverage DIDAC to develop robust, stable, and highly efficacious products for a wide range of scientific and commercial applications.

References

- PubChem Compound Summary for CID 23558, Didecyldimethylammonium Chloride. National Center for Biotechnology Information. [[Link](#)]
- Laboratory assay of didecyldimethylammonium chloride (DDAC). (2024, October 30). Filab. [[Link](#)]
- Didecyldimethylammonium Chloride (DDAC) | Surfactant Grade. (n.d.). Universal Surfactants. [[Link](#)]
- DIDECYLDIMETHYLAMMONIUM CHLORIDE. (n.d.). Ataman Kimya. [[Link](#)]
- Didecyl Dimethyl Ammonium Chloride(D1021). (n.d.). IRO Group Inc. [[Link](#)]
- DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC). (n.d.). Ataman Kimya. [[Link](#)]
- Is didecyldimethylammonium chloride safe. (2026, January 9). Unilong Industry. [[Link](#)]
- What is didecyl dimethyl ammonium chloride used for. (2025, December 16). Unilong Industry. [[Link](#)]
- DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDMAC). (n.d.). Ataman Kimya. [[Link](#)]
- Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC). (2012, June 29). EURL-SRM. [[Link](#)]
- Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms. (n.d.).
- Effect of pH on the stability of methacholine chloride in solution. (1998, March). Respiratory Medicine. [[Link](#)]

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Sources

- [1. Laboratory assay of didecyldimethylammonium chloride \(DDAC\) \[blog.yeswelab.fr\]](#)
- [2. dravyom.com \[dravyom.com\]](#)
- [3. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. krwater.com \[krwater.com\]](#)
- [5. atamankimya.com \[atamankimya.com\]](#)
- [6. Effect of pH on the stability of methacholine chloride in solution - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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